

# Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile.

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## Compound of Interest

Compound Name: 4-Bromophenylacetonitrile

Cat. No.: B126402

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## Spectroscopic Characterization of 4-Bromophenylacetonitrile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of chemical compounds is a cornerstone of safe and effective research and development, particularly within the pharmaceutical industry. This guide provides a comprehensive comparison of the spectroscopic data for **4-Bromophenylacetonitrile** against common alternative starting materials, offering a clear framework for its unambiguous identification. The supporting experimental data, presented in standardized tables, will aid researchers in confirming the identity and purity of this key synthetic intermediate.

## Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of **4-Bromophenylacetonitrile** and two common, structurally similar compounds: Phenylacetonitrile and 4-Chlorophenylacetonitrile. These comparisons highlight the distinct spectral characteristics that enable precise identification.

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4-Bromophenylacetone	7.53	d, $J=8.4$ Hz	2H	Ar-H
7.24	d, $J=8.4$ Hz	2H	Ar-H	
3.71	s	2H	-CH <sub>2</sub> -	
Phenylacetonitrile	~7.35 - 7.25[1]	m[1]	5H	Ar-H
3.71[1]	s[1]	2H	-CH <sub>2</sub> -[1]	
4-Chlorophenylacetone	7.36	d, $J=8.5$ Hz	2H	Ar-H
7.29	d, $J=8.5$ Hz	2H	Ar-H	
3.70	s	2H	-CH <sub>2</sub> -	

Table 2:  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
4-Bromophenylacetonitrile	132.3, 129.9, 128.9, 122.8	Aromatic Carbons
117.8	Nitrile Carbon (-C≡N)	
23.2	Methylene Carbon (-CH <sub>2</sub> )	
Phenylacetonitrile <sup>[1]</sup>	~130 - 127 <sup>[1]</sup>	Aromatic Carbons <sup>[1]</sup>
117.8 <sup>[1]</sup>	Nitrile Carbon (-C≡N) <sup>[1]</sup>	
~23 <sup>[1]</sup>	Methylene Carbon (-CH <sub>2</sub> ) <sup>[1]</sup>	
4-Chlorophenylacetonitrile	134.5, 129.5, 129.0, 128.5	Aromatic Carbons
117.5	Nitrile Carbon (-C≡N)	
23.0	Methylene Carbon (-CH <sub>2</sub> )	

Table 3: FT-IR Data (KBr Pellet)

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Assignment
4-Bromophenylacetonitrile	2252	C≡N stretch
1490	C=C aromatic stretch	
1012	C-Br stretch	
Phenylacetonitrile	2250	C≡N stretch
1495	C=C aromatic stretch	
4-Chlorophenylacetonitrile	2251	C≡N stretch
1492	C=C aromatic stretch	
1089	C-Cl stretch	

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Bromophenylacetonitrile[2]	195/197 (approx. 1:1 ratio)[2]	116, 89[2]
Phenylacetonitrile	117	90, 63
4-Chlorophenylacetonitrile	151/153 (approx. 3:1 ratio)	116, 89

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 transients.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 transients.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for  $^1\text{H}$  NMR) or the residual solvent signal (77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$  NMR).

### 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: A standard FT-IR spectrometer.

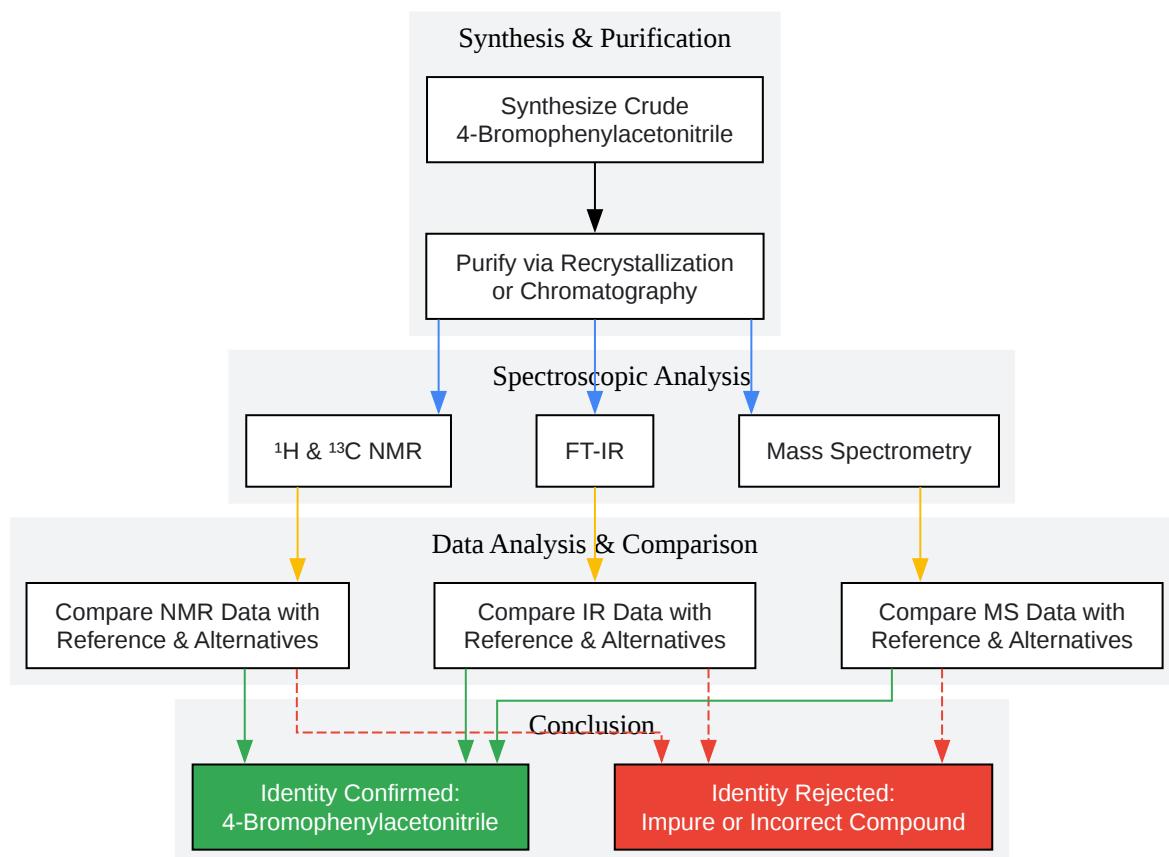
- Acquisition: Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

### 3. Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition: Acquire the mass spectrum in the m/z range of 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and confirmation of **4-Bromophenylacetonitrile**.

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Caption: Workflow for the spectroscopic identification of **4-Bromophenylacetonitrile**.

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## References

- 1. 2-Phenylacetonitrile|For Research [benchchem.com]
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